2-benzo[f]quinolin-4-ium-4-yl-1-(4-methylphenyl)ethanone;bromide
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Overview
Description
2-benzo[f]quinolin-4-ium-4-yl-1-(4-methylphenyl)ethanone;bromide is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has a unique structure that makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzo[f]quinolin-4-ium-4-yl-1-(4-methylphenyl)ethanone;bromide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzamide with a suitable aldehyde or ketone in the presence of a catalyst. The reaction conditions often include heating and the use of solvents such as ethanol or acetic acid .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of microwave-assisted synthesis. These methods can enhance the yield and purity of the final product while reducing the reaction time and energy consumption .
Chemical Reactions Analysis
Types of Reactions
2-benzo[f]quinolin-4-ium-4-yl-1-(4-methylphenyl)ethanone;bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxide derivatives, amine derivatives, and various substituted quinoline compounds .
Scientific Research Applications
2-benzo[f]quinolin-4-ium-4-yl-1-(4-methylphenyl)ethanone;bromide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-benzo[f]quinolin-4-ium-4-yl-1-(4-methylphenyl)ethanone;bromide involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit certain enzymes involved in cellular metabolism, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with similar biological activities.
Isoquinoline: Another nitrogen-containing heterocycle with comparable properties.
Quinoxaline: Known for its antimicrobial and anticancer activities.
Properties
Molecular Formula |
C22H18BrNO |
---|---|
Molecular Weight |
392.3 g/mol |
IUPAC Name |
2-benzo[f]quinolin-4-ium-4-yl-1-(4-methylphenyl)ethanone;bromide |
InChI |
InChI=1S/C22H18NO.BrH/c1-16-8-10-18(11-9-16)22(24)15-23-14-4-7-20-19-6-3-2-5-17(19)12-13-21(20)23;/h2-14H,15H2,1H3;1H/q+1;/p-1 |
InChI Key |
YAGYRHCDTJDUJA-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C[N+]2=CC=CC3=C2C=CC4=CC=CC=C43.[Br-] |
Origin of Product |
United States |
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